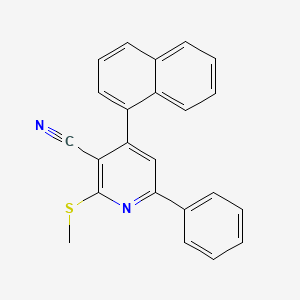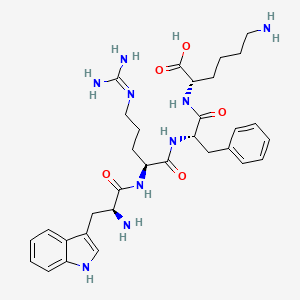
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine is a complex peptide compound It is composed of several amino acids, including tryptophan, ornithine, phenylalanine, and lysine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine involves the stepwise coupling of the constituent amino acids. The process typically begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled in a specific sequence to form the desired peptide bond. After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient and high-throughput synthesis of the peptide. The use of solid-phase peptide synthesis (SPPS) is common in industrial production, where the peptide is assembled on a solid resin support, facilitating purification and handling.
化学反応の分析
Types of Reactions
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidative products.
Reduction: The disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products Formed
Oxidation: Kynurenine, N-formylkynurenine.
Reduction: Free thiols from disulfide bonds.
Substitution: Substituted amino derivatives.
科学的研究の応用
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and sensors.
作用機序
The mechanism of action of L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tryptophan residue may play a key role in binding through π-π interactions or hydrogen bonding. The diaminomethylidene group can form additional hydrogen bonds, enhancing the binding affinity. The overall effect depends on the specific biological context and target molecules.
類似化合物との比較
Similar Compounds
- L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
- L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tryptophan
Uniqueness
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of phenylalanine and lysine residues may enhance its binding affinity and specificity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
871205-62-8 |
|---|---|
分子式 |
C32H45N9O5 |
分子量 |
635.8 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H45N9O5/c33-15-7-6-13-26(31(45)46)40-30(44)27(17-20-9-2-1-3-10-20)41-29(43)25(14-8-16-37-32(35)36)39-28(42)23(34)18-21-19-38-24-12-5-4-11-22(21)24/h1-5,9-12,19,23,25-27,38H,6-8,13-18,33-34H2,(H,39,42)(H,40,44)(H,41,43)(H,45,46)(H4,35,36,37)/t23-,25-,26-,27-/m0/s1 |
InChIキー |
PZOZTMBDKKQROK-MNUOIFNESA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


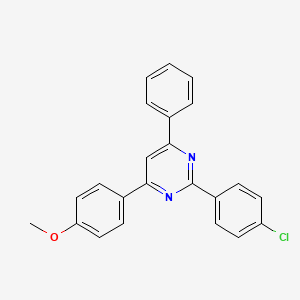
![8-Bromo-2-(bromomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14177591.png)
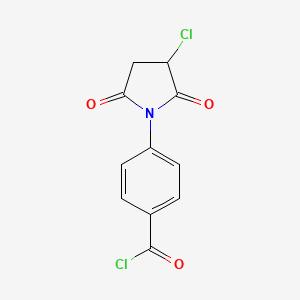
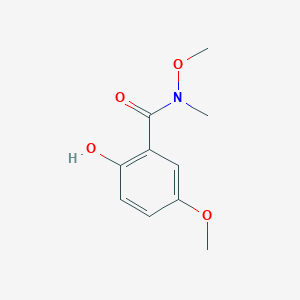
![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]-](/img/structure/B14177625.png)
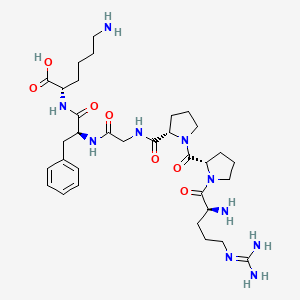
![4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid](/img/structure/B14177632.png)
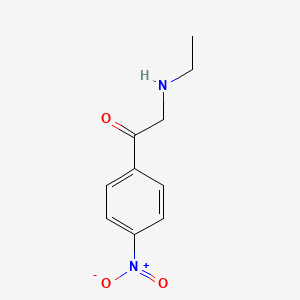

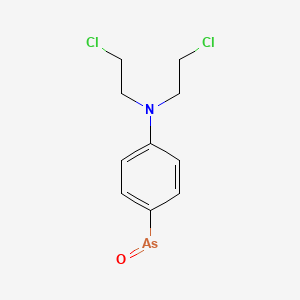
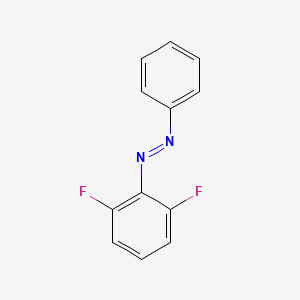
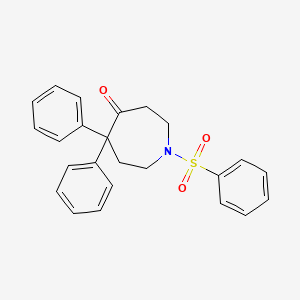
![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)
